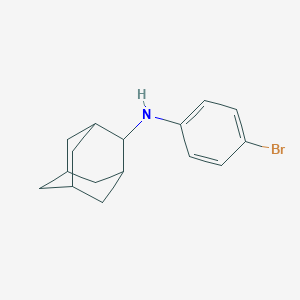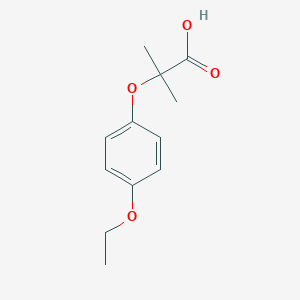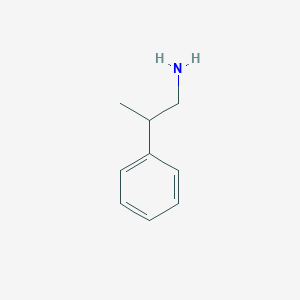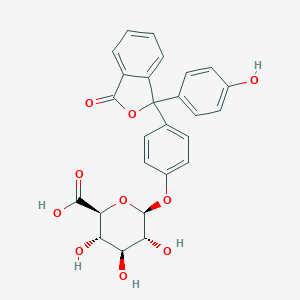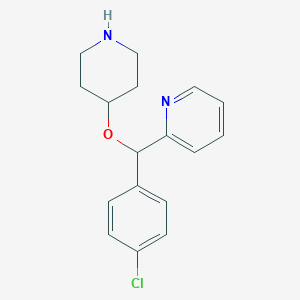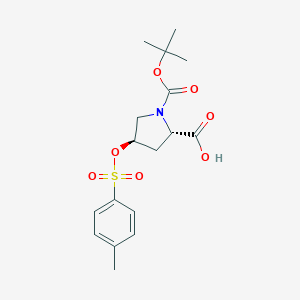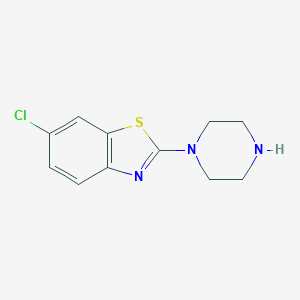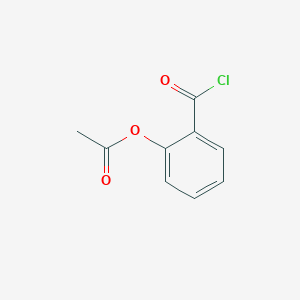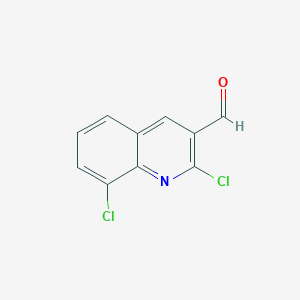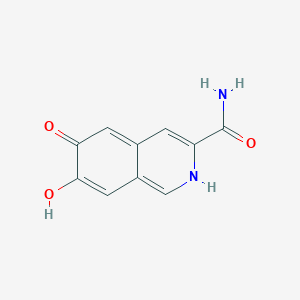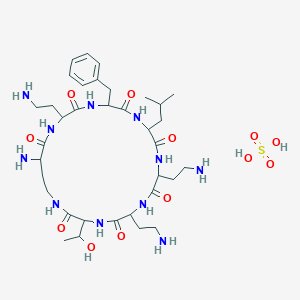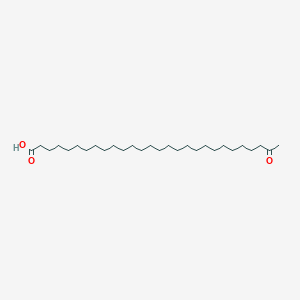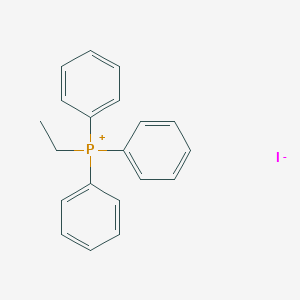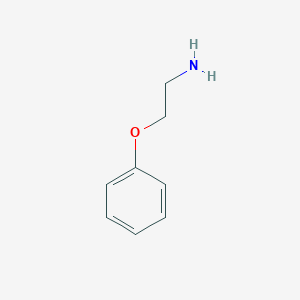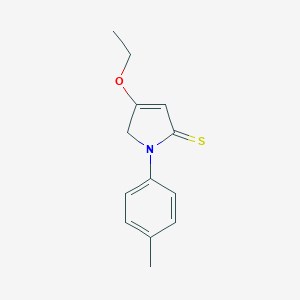
1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-thione is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. This compound is also known as PETT and has a molecular formula of C12H15NOS.
Scientific Research Applications
PETT has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, PETT has been shown to have antitumor and antibacterial properties. In materials science, PETT has been used as a building block for the synthesis of various materials, including conducting polymers and metal-organic frameworks. In organic electronics, PETT has been used as a hole-transporting material in organic solar cells.
Mechanism Of Action
The mechanism of action of PETT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. PETT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of bacteria by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical And Physiological Effects
PETT has been shown to have a variety of biochemical and physiological effects, including antitumor and antibacterial properties. PETT has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to disrupt the cell membrane of bacteria and inhibit protein synthesis.
Advantages And Limitations For Lab Experiments
PETT has several advantages for lab experiments, including its high yield synthesis method and its potential applications in various fields. However, PETT also has some limitations, including its toxicity and potential side effects. Researchers must take precautions when handling PETT and conducting experiments with this compound.
Future Directions
There are several future directions for PETT research, including the development of new synthesis methods, the investigation of its potential applications in other fields, and the optimization of its antitumor and antibacterial properties. PETT has shown promise in various fields, and further research is needed to fully understand its potential and limitations.
In conclusion, PETT is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. PETT has shown promise in various fields, and further research is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of PETT involves the reaction of 4-ethoxy-1H-pyrrole-2(5H)-thione with p-tolyl magnesium bromide. This reaction results in the formation of PETT with a yield of 81%. This synthesis method has been optimized to produce high-quality PETT with minimal impurities.
properties
CAS RN |
141694-15-7 |
|---|---|
Product Name |
1-p-Tolyl-4-ethoxy-1H-pyrrole-2(5H)-thione |
Molecular Formula |
C13H15NOS |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
3-ethoxy-1-(4-methylphenyl)-2H-pyrrole-5-thione |
InChI |
InChI=1S/C13H15NOS/c1-3-15-12-8-13(16)14(9-12)11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
OFPHJOVHRHUJEL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=S)N(C1)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=CC(=S)N(C1)C2=CC=C(C=C2)C |
synonyms |
2H-Pyrrole-2-thione, 4-ethoxy-1,5-dihydro-1-(4-methylphenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



